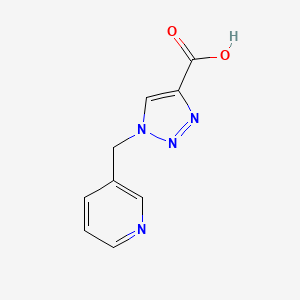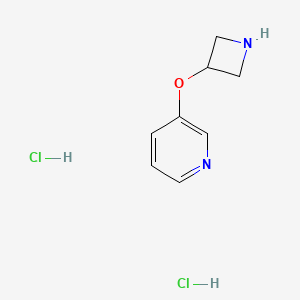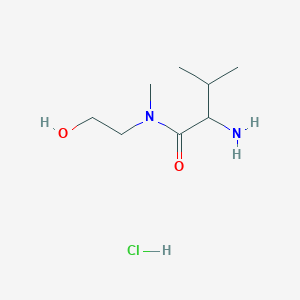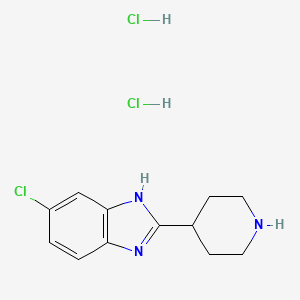
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate
Descripción general
Descripción
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is a chemical compound with the formula C12H17BrN2O2 . It is also known as tert-butyl (S)- (1- (5-bromopyridin-2-yl)ethyl)carbamate .
Molecular Structure Analysis
The molecular structure of Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate is represented by the InChI code1S/C12H17BrN2O2/c1-5-15 (11 (16)17-12 (2,3)4)10-7-6-9 (13)8-14-10/h6-8H,5H2,1-4H3 . The molecular weight of the compound is 301.18 g/mol . Physical And Chemical Properties Analysis
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate has a molecular weight of 301.18 g/mol . The compound is stored at refrigerated temperatures .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Research demonstrates the synthesis of compounds that serve as intermediates for biologically active molecules. For instance, tert-butyl carbamates have been utilized in the synthesis of compounds related to omisertinib (AZD9291), a drug with significant activity against certain types of cancer cells (Zhao et al., 2017). These synthetic routes often involve steps such as acylation, nucleophilic substitution, and reduction, showcasing the versatility of tert-butyl carbamate derivatives in medicinal chemistry.
Asymmetric Synthesis
Tert-butyl carbamate derivatives are also pivotal in asymmetric synthesis, contributing to the development of chiral building blocks for protease inhibitors. The enantioselective synthesis of tert-butyl carbamate derivatives utilizing asymmetric aldol reactions underscores their importance in creating stereochemically complex molecules (Ghosh et al., 2017).
Advanced Material Synthesis
The utility of tert-butyl carbamate derivatives extends to the synthesis of advanced materials. For example, the preparation of specific carbamate derivatives has been explored for applications in photochemical transformations and as intermediates for novel material synthesis (Crockett & Koch, 2003). These studies illustrate the compound's potential role in material science, particularly in the development of new photoreactive materials.
Chemical Process Development
Research into tert-butyl carbamate derivatives has also contributed to the optimization of chemical processes. For instance, studies on the synthesis of HIV protease inhibitors have highlighted efficient routes to key intermediates, demonstrating the compound's relevance in streamlining the production of therapeutically important molecules (Xu et al., 2002).
Novel Synthetic Methods
Further, the development of novel synthetic methods using tert-butyl carbamate derivatives has been documented. This includes innovative approaches to the Curtius rearrangement, providing a mild and efficient route to Boc-protected amines, pivotal for the synthesis of a wide array of chemical entities (Lebel & Leogane, 2005).
Safety and Hazards
The safety information for Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate indicates that it has hazard statements H302-H315-H317-H319-H335 . The compound should be handled with appropriate safety measures, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-5-15(11(16)17-12(2,3)4)10-7-6-9(13)8-14-10/h6-8H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZECTXBOVJVCNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682492 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-bromopyridin-2-YL(ethyl)carbamate | |
CAS RN |
1032758-85-2 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374515.png)
![2-[2-(4-Bromo-2-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374516.png)
![2-(4-Bromo-phenyl)-4,5,6,7-tetrahydro-thiazolo[5,4-C]pyridine](/img/structure/B1374517.png)



![4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374523.png)
![4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374524.png)
![3-[(2-Bromo-4-methylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374525.png)



![3-[(4-Bromo-2-isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374532.png)
![3-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374534.png)